molecular formula C4H8ClN3 B169174 1-Methyl-1H-imidazol-2-amine hydrochloride CAS No. 1450-94-8

1-Methyl-1H-imidazol-2-amine hydrochloride

Cat. No. B169174
CAS RN: 1450-94-8
M. Wt: 133.58 g/mol
InChI Key: JWMWVKLQTDSFTD-UHFFFAOYSA-N
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Description

1-Methyl-1H-imidazol-2-amine hydrochloride is a compound with the molecular weight of 151.6 . It is an intermediate in the synthesis of a variety of antibacterial and antitumor agents . It is a solid substance at room temperature .


Synthesis Analysis

1-Methylimidazole is prepared mainly by two routes industrially. The main one is acid-catalysed methylation of imidazole by methanol. The second method involves the Radziszewski reaction from glyoxal, formaldehyde, and a mixture of ammonia and methylamine .


Molecular Structure Analysis

The molecular structure of 1-Methyl-1H-imidazol-2-amine hydrochloride is represented by the SMILES string NC1=NC=CN1C . The InChI code for the compound is 1S/C4H7N3.ClH.H2O/c1-7-3-2-6-4 (7)5;;/h2-3H,1H3, (H2,5,6);1H;1H2 .


Physical And Chemical Properties Analysis

1-Methyl-1H-imidazol-2-amine hydrochloride is a solid substance at room temperature .

Scientific Research Applications

1. Role in Diazotransfer Reactions

1-Methyl-1H-imidazol-2-amine hydrochloride is related to imidazole-1-sulfonyl azide hydrochloride, a reagent used for diazotransfer reactions. It is effective in converting primary amines into azides and activated methylene substrates into diazo compounds, offering advantages in terms of cost, stability, and ease of handling (Goddard-Borger & Stick, 2007).

2. Synthesis of Pharmaceutical Intermediates

A practical synthetic route to 1-methyl-4-phenyl-1H-imidazol-2-amine, an important pharmaceutical intermediate, involves a three-step sequence including cyclization, hydrolysis, and methylation. This synthesis is pivotal for producing certain pharmaceutical compounds (Zhou et al., 2018).

3. Nucleophilic Addition to Imidazole Nucleus

The compound 2-(1-Chloro-2,2-dimethylpropyl)-1-methyl-1H-imidazole hydrochloride, closely related to 1-Methyl-1H-imidazol-2-amine hydrochloride, undergoes nucleophilic addition with amines. This reaction showcases the chemical versatility and reactivity of the imidazole nucleus (Ohta et al., 2000).

4. Antifungal Properties

Research on 1H-imidazol-1-amine derivatives, including those structurally similar to 1-Methyl-1H-imidazol-2-amine hydrochloride, has demonstrated promising antifungal activities. This indicates potential applications in developing new classes of antifungal agents (Setzu et al., 2002).

5. Copper-Catalysed 'Click' Triazole Synthesis

Imidazole-1-sulfonyl azide hydrochloride, closely related to 1-Methyl-1H-imidazol-2-amine hydrochloride, is used in a one-pot, copper-catalyzed synthesis of 1,2,3-triazoles, showcasing its utility in synthesizing functionalized molecules (Smith et al., 2009).

Safety And Hazards

The compound is classified as causing severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, immediate medical attention is required .

properties

IUPAC Name

1-methylimidazol-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3.ClH/c1-7-3-2-6-4(7)5;/h2-3H,1H3,(H2,5,6);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWMWVKLQTDSFTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00436204
Record name 1-METHYL-1H-IMIDAZOL-2-AMINE HYDROCHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00436204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-1H-imidazol-2-amine hydrochloride

CAS RN

1450-94-8
Record name 1H-Imidazol-2-amine, 1-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
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Record name 1-METHYL-1H-IMIDAZOL-2-AMINE HYDROCHLORIDE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methyl-1H-imidazol-2-amine hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
KB Teuscher, KM Meyers, Q Wei, JJ Mills… - Journal of medicinal …, 2022 - ACS Publications
… Nucleophilic substitution of 48 with 1-methyl-1H-imidazol-2-amine hydrochloride gave compound 49 in excellent yield (>99%). Compound 49 underwent Suzuki–Miyaura cross-…
Number of citations: 11 pubs.acs.org
J Tian, KB Teuscher, ER Aho, JR Alvarado… - Journal of medicinal …, 2019 - ACS Publications
WD repeat domain 5 (WDR5) is a member of the WD40-repeat protein family that plays a critical role in multiple chromatin-centric processes. Overexpression of WDR5 correlates with a …
Number of citations: 34 pubs.acs.org

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